3-(pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid
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Overview
Description
3-(pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid is a chemical compound with the molecular formula C9H10F3NO4 and a molecular weight of 253.18 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring and a propynoic acid moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 3-(pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid involves several steps. One common method includes the reaction of pyrrolidine with propargyl bromide under basic conditions to form the intermediate compound, which is then treated with trifluoroacetic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, using reagents like sodium azide or halogens.
Scientific Research Applications
3-(pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The propynoic acid moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
3-(pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid can be compared with other similar compounds, such as:
3-pyridinepropionic acid: This compound has a similar structure but lacks the trifluoroacetic acid moiety, resulting in different chemical and biological properties.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a propynoic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2639438-10-9 |
---|---|
Molecular Formula |
C9H10F3NO4 |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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